molecular formula C10H20N2O3 B6229636 rac-tert-butyl N-[(3R,4S)-4-(aminomethyl)oxolan-3-yl]carbamate, cis CAS No. 2165379-23-5

rac-tert-butyl N-[(3R,4S)-4-(aminomethyl)oxolan-3-yl]carbamate, cis

Cat. No. B6229636
CAS RN: 2165379-23-5
M. Wt: 216.3
InChI Key:
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Description

Rac-tert-butyl N-[(3R,4S)-4-(aminomethyl)oxolan-3-yl]carbamate, cis (hereafter referred to as RtB-cis) is a synthetic compound that is used in various scientific research applications. It is a derivative of oxazoline, a type of heterocyclic compound that is commonly used in organic synthesis. RtB-cis has a number of unique properties that make it an attractive option for laboratory experiments.

Scientific Research Applications

RtB-cis has a number of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymeric materials, and as a ligand in coordination chemistry. It has also been used as a ligand in the synthesis of peptides and proteins, as well as in the synthesis of drugs and other biologically active compounds.

Mechanism of Action

RtB-cis is an oxazoline derivative, and as such, it has a number of unique properties that make it an attractive option for laboratory experiments. It is a strong Lewis base, meaning that it can form strong bonds with electron-rich species such as metals and other Lewis bases. It is also a strong nucleophile, meaning that it can react with electron-deficient species such as carbonyl compounds.
Biochemical and Physiological Effects
RtB-cis has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have an effect on the metabolism of lipids, proteins, and carbohydrates. Additionally, it has been shown to have an effect on the regulation of gene expression and the regulation of cell proliferation.

Advantages and Limitations for Lab Experiments

RtB-cis has a number of advantages and limitations when used in laboratory experiments. One of its main advantages is its high solubility in water and other polar solvents, making it easy to use in a variety of experimental conditions. Additionally, it is a strong Lewis base and a strong nucleophile, making it useful for a variety of reactions. Its main limitation is its high cost, making it difficult to use in large-scale experiments.

Future Directions

There are a number of potential future directions for research involving RtB-cis. One potential direction is the development of new synthesis methods for the compound, as well as the development of methods for the separation of the cis and trans isomers. Additionally, further research could be done on the biochemical and physiological effects of the compound, as well as its potential applications in drug development and other areas. Other potential areas of research include the development of methods for the detection and quantification of the compound, as well as the development of methods for its purification.

Synthesis Methods

RtB-cis can be synthesized using a variety of methods. The most common method is the reaction of tert-butyl isocyanate with an oxazoline derivative. This reaction produces a mixture of cis and trans isomers, with the cis isomer being the desired product. Other methods of synthesis include the reaction of tert-butyl isocyanate with an oxazoline derivative in the presence of a catalyst, and the reaction of an oxazoline derivative with an isocyanate in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl N-[(3R,4S)-4-(aminomethyl)oxolan-3-yl]carbamate, cis involves the protection of the amine group, followed by the formation of the oxolane ring and subsequent deprotection of the amine group. The final step involves the carbamate formation.", "Starting Materials": [ "tert-butyl carbamate", "3-hydroxypropanal", "ammonium chloride", "sodium cyanoborohydride", "acetic acid", "sodium hydroxide", "methanol", "dichloromethane", "diethyl ether", "hydrochloric acid", "sodium bicarbonate", "sodium chloride" ], "Reaction": [ "Protection of the amine group with tert-butyl carbamate using acetic acid and sodium hydroxide", "Formation of the oxolane ring by reacting 3-hydroxypropanal with ammonium chloride and sodium cyanoborohydride in methanol", "Deprotection of the amine group using hydrochloric acid in dichloromethane", "Formation of the carbamate by reacting the deprotected amine with carbon dioxide in diethyl ether and sodium bicarbonate", "Purification of the final product using recrystallization with methanol and drying with sodium chloride" ] }

CAS RN

2165379-23-5

Product Name

rac-tert-butyl N-[(3R,4S)-4-(aminomethyl)oxolan-3-yl]carbamate, cis

Molecular Formula

C10H20N2O3

Molecular Weight

216.3

Purity

95

Origin of Product

United States

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